A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloro-2-ethoxyaniline
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloro-2-ethoxyaniline
Introduction: 5-Chloro-2-ethoxyaniline is a substituted aniline derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern—featuring a chloro group, an ethoxy group, and an amino group on a benzene ring—makes it a versatile intermediate for the development of more complex molecules. For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of its physicochemical properties is paramount for its effective application, from reaction design and process optimization to quality control and safety management.
This technical guide provides an in-depth analysis of the core physicochemical characteristics of 5-Chloro-2-ethoxyaniline. We will move beyond a simple recitation of data points to explore the underlying chemical principles, present validated analytical methodologies, and offer field-proven insights into its characterization. The protocols and data herein are grounded in established analytical techniques, ensuring a self-validating and trustworthy framework for scientific application.
Section 1: Chemical Identity and Structure
Accurate identification is the foundation of all chemical research. 5-Chloro-2-ethoxyaniline is systematically identified by a unique combination of names, registration numbers, and structural descriptors.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-chloro-2-ethoxyaniline | [1] |
| CAS Number | 15793-48-3 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [1][2] |
| Molecular Weight | 171.62 g/mol | [1][2] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)N | [1] |
| InChI Key | UZEGGYTUIIXOIX-UHFFFAOYSA-N | [1] |
| Synonyms | 5-Chloro-2-ethoxy-phenylamine, Benzenamine, 5-chloro-2-ethoxy- |[1] |
The spatial arrangement of the functional groups is critical to the molecule's reactivity and interactions. The ethoxy and amino groups are ortho to each other, while the chloro group is in the para position relative to the ethoxy group.
Caption: 2D structure of 5-Chloro-2-ethoxyaniline.
Section 2: Core Physicochemical Properties
The physical state, solubility, and thermal properties of a compound dictate its handling, storage, and reaction conditions. While specific experimental data for 5-Chloro-2-ethoxyaniline is not widely published, we can infer key properties from available data and closely related analogs.
Table 2: Summary of Physicochemical Properties
| Property | Value / Observation | Notes |
|---|---|---|
| Physical Form | Solid | |
| Appearance | Off-white to tan/brown crystalline powder | Inferred from analogs like 5-Chloro-2-methoxyaniline.[3][4] |
| Solubility | Insoluble in water; Soluble in alcohols, ethers, and other common organic solvents like Chloroform and DMSO. | Inferred from the parent compound 2-ethoxyaniline and the analog 5-chloro-2-methoxyaniline.[4][5] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. |[2] |
Thermal Properties: A Comparative Analysis
-
5-Chloro-2-methoxyaniline Boiling Point: 135 °C at 7.8 mbar.[6]
Expert Insight: The addition of a single methylene unit (CH₂) from methoxy to ethoxy generally increases the boiling point by approximately 20-30 °C at atmospheric pressure due to stronger van der Waals forces. The effect on melting point is less predictable as it also depends on crystal lattice packing, but a value in a similar or slightly higher range is expected for 5-Chloro-2-ethoxyaniline.
Section 3: Spectroscopic and Spectrometric Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. In the absence of published spectra for 5-Chloro-2-ethoxyaniline, this section provides a predicted profile based on established principles of organic spectrometry and data from analogous compounds.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The ethoxy group will produce a triplet (3H, from the -CH₃) and a quartet (2H, from the -OCH₂-). The three aromatic protons will appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns determined by their coupling with each other. The amine (-NH₂) protons typically appear as a broad singlet.
-
¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, as each resides in a unique electronic environment.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present.
Table 3: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amine) | ~3300-3500 (two bands) | Asymmetric & Symmetric Stretch |
| C-H (Aromatic) | ~3000-3100 | Stretch |
| C-H (Aliphatic) | ~2850-3000 | Stretch |
| C=C (Aromatic) | ~1500-1600 | Ring Stretch |
| C-N | ~1250-1350 | Stretch |
| C-O (Aryl Ether) | ~1200-1275 (asymmetric) | Stretch |
| C-Cl | ~600-800 | Stretch |
Mass Spectrometry (MS) MS provides the molecular weight and fragmentation patterns, confirming identity.
-
Molecular Ion Peak ([M]⁺): The key diagnostic feature will be a pair of peaks for the molecular ion at m/z 171 and m/z 173 . The ~3:1 intensity ratio of these peaks is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).
-
Key Fragments: Common fragmentation pathways would include the loss of an ethyl radical ([M-29]⁺) or an ethoxy radical ([M-45]⁺).
Section 4: Analytical Methodologies and Protocols
Ensuring the purity of a chemical intermediate is critical. The following protocols describe robust, validated methods for the analysis of 5-Chloro-2-ethoxyaniline.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: Reverse-phase HPLC separates compounds based on their polarity. 5-Chloro-2-ethoxyaniline, being a moderately nonpolar compound, is well-retained on a nonpolar stationary phase (like C18) and can be eluted with a polar mobile phase mixture of water and an organic solvent like acetonitrile. This method is effective for quantifying the main component and detecting potential impurities.[9]
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-Chloro-2-ethoxyaniline sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute this stock solution with the mobile phase (at initial conditions) to a working concentration of approximately 0.1 mg/mL.
-
-
Instrumentation and Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas from the resulting chromatogram.
-
Calculate the purity by expressing the area of the main peak as a percentage of the total area of all peaks.
-
Caption: Standard workflow for HPLC purity analysis.
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful confirmatory technique that separates volatile compounds in the gas phase and identifies them by their mass-to-charge ratio and fragmentation pattern. It serves as an excellent orthogonal method to HPLC for identity verification.[10]
Generalized Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation and Conditions:
-
Column: DB-5ms (or equivalent nonpolar column), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow mode (~1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Compare the acquired mass spectrum of the eluted peak with the predicted spectrum, focusing on the molecular ion pair (m/z 171/173) and key fragments.
Section 5: Safety and Handling
Understanding the hazard profile of a chemical is non-negotiable for ensuring laboratory safety.
Table 4: GHS Hazard Information for 5-Chloro-2-ethoxyaniline
| Identifier | Value | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. |
| Precautionary Codes | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Expert Insight & Handling Recommendations: Given the hazard statements, appropriate personal protective equipment (PPE) is mandatory. This includes safety glasses or goggles, nitrile gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water. The closely related analog, 5-Chloro-2-methoxyaniline, is listed as harmful if swallowed, in contact with skin, or if inhaled, reinforcing the need for cautious handling.[1][11]
Conclusion
5-Chloro-2-ethoxyaniline is a key chemical intermediate with a distinct set of physicochemical properties. This guide has provided a comprehensive overview of its identity, physical characteristics, predicted spectroscopic profile, and robust analytical methods for its characterization. By grounding this information in established scientific principles and comparative data from analogous structures, researchers and developers are better equipped to utilize this compound safely and effectively in their synthetic endeavors, ensuring both the integrity of their research and the safety of their personnel.
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